IL-17 modulator 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IL-17 modulator 3 is a chemical compound that acts as a modulator of the interleukin-17 (IL-17) family of cytokines. The IL-17 family consists of six members (IL-17A through IL-17F) and plays a crucial role in the human immune response, particularly in inflammation and autoimmune diseases .
Preparation Methods
The preparation of IL-17 modulator 3 involves synthetic routes that typically include the use of difluorocyclohexyl derivatives. These derivatives are synthesized through a series of chemical reactions, including halogenation, nucleophilic substitution, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial production methods for this compound are designed to scale up the laboratory synthesis processes. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
Chemical Reactions Analysis
IL-17 modulator 3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures (e.g., 0-100°C). The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of this compound .
Scientific Research Applications
IL-17 modulator 3 has a wide range of scientific research applications, including:
Mechanism of Action
IL-17 modulator 3 exerts its effects by binding to the IL-17 cytokines and altering their structural dynamics. This binding reduces the flexibility of the cytokines, leading to a decrease in their receptor affinity . The compound functions by either causing steric clashes or inducing structural changes in the cytokines, thereby inhibiting their interaction with receptors . This mechanism of action is particularly important in the context of autoimmune diseases, where unregulated IL-17 activity can lead to excessive inflammation .
Comparison with Similar Compounds
IL-17 modulator 3 can be compared with other small molecule modulators of IL-17, such as:
Secukinumab: A monoclonal antibody that targets IL-17A and is used to treat psoriasis and psoriatic arthritis.
Ixekizumab: Another monoclonal antibody targeting IL-17A, used for similar indications as secukinumab.
Difluorocyclohexyl derivatives: These compounds share structural similarities with this compound and are also investigated for their potential to modulate IL-17 activity.
This compound is unique in its ability to rigidify the IL-17 cytokines, reducing their receptor affinity through an induced fit model of binding . This distinguishes it from other modulators that primarily function through steric clashes or structural changes .
Properties
Molecular Formula |
C31H45N7O4 |
---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
N-[(1S)-1-cycloheptyl-2-[4-[(2R)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(propanoylamino)propyl]anilino]-2-oxoethyl]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C31H45N7O4/c1-4-27(39)34-25(31(42)38-19-17-36(2)18-20-38)21-22-11-13-24(14-12-22)33-30(41)28(23-9-7-5-6-8-10-23)35-29(40)26-15-16-32-37(26)3/h11-16,23,25,28H,4-10,17-21H2,1-3H3,(H,33,41)(H,34,39)(H,35,40)/t25-,28+/m1/s1 |
InChI Key |
IIGKTWLHJSIYEK-NAKRPHOHSA-N |
Isomeric SMILES |
CCC(=O)N[C@H](CC1=CC=C(C=C1)NC(=O)[C@H](C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |
Canonical SMILES |
CCC(=O)NC(CC1=CC=C(C=C1)NC(=O)C(C2CCCCCC2)NC(=O)C3=CC=NN3C)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.